molecular formula C10H18ClNO3 B11877503 (R)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate CAS No. 1260589-87-4

(R)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Cat. No.: B11877503
CAS No.: 1260589-87-4
M. Wt: 235.71 g/mol
InChI Key: LKTUWBGNUYXETD-QMMMGPOBSA-N
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Description

(R)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS: 1260589-87-4) is a chiral morpholine derivative characterized by a chloromethyl substituent at the 2-position and a tert-butyl carboxylate group at the 4-position of the morpholine ring. Its molecular formula is C₁₀H₁₈ClNO₃, with a molecular weight of 235.71 g/mol . This compound is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical applications, due to its reactivity as an alkylating agent. It is typically available at 95% purity, with a listed price of $511 per 1g .

Properties

CAS No.

1260589-87-4

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

tert-butyl (2R)-2-(chloromethyl)morpholine-4-carboxylate

InChI

InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

LKTUWBGNUYXETD-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CCl

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxymorpholine-4-carboxylate with thionyl chloride to introduce the chloromethyl group . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as solvent extraction, distillation, and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are usually performed in solvents like dichloromethane or acetonitrile.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and diisobutylaluminum hydride.

Major Products Formed

    Nucleophilic substitution: The major products are substituted morpholine derivatives.

    Oxidation: The major products are sulfoxides or sulfones.

    Reduction: The major products are alcohols.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biological pathways and affect cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of (R)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Purity Price (1g) Key Properties/Applications
(R)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (1260589-87-4) Chloromethyl C₁₀H₁₈ClNO₃ 235.71 95% $511 Alkylating agent; chiral intermediate
(S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (1260611-32-2) Chloromethyl (S-enantiomer) C₁₀H₁₈ClNO₃ 235.71 95% $533 Enantiomeric form; potential differences in biological activity
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate (1998701-09-9) Aminomethyl (+ acetate) C₁₂H₂₂N₂O₅ 274.32 95% N/A Improved solubility; used in peptide coupling
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate (919286-71-8) Bromomethyl C₁₀H₁₈BrNO₃ 280.16 N/A N/A Enhanced leaving-group ability for nucleophilic substitutions
(R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (135065-76-8) Hydroxymethyl C₁₀H₁₉NO₄ 217.26 N/A N/A Polar; used in hydrophilic conjugates
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (136992-21-7) 2-Hydroxyethyl C₁₁H₂₁NO₄ 231.29 N/A N/A Increased hydrophilicity; stored at 2–8°C

Key Comparative Analysis

Enantiomeric Differences

The (R)- and (S)-enantiomers of the chloromethyl derivative (CAS 1260589-87-4 vs. 1260611-32-2) share identical physical properties but may diverge in biological interactions. The (S)-enantiomer is priced slightly higher ($533 vs. $511 ), possibly reflecting synthetic challenges or niche demand .

Biological Activity

(R)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a chloromethyl group, and a carboxylate functional group, contributing to its diverse chemical properties. Understanding its biological activity is essential for exploring its potential therapeutic applications.

  • Molecular Formula : C10H18ClNO3
  • Molecular Weight : 235.71 g/mol
  • CAS Number : 650579-38-7

The unique structure of (R)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity Overview

While specific pharmacological effects of (R)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate are not extensively documented, compounds within the morpholine class are generally known for their diverse biological activities, including:

  • Antibacterial Activity : Morpholine derivatives often exhibit significant antibacterial properties.
  • Antifungal Activity : Similar compounds have shown efficacy against various fungal strains.

The biological activity of this compound suggests potential applications in treating infections or as a precursor for more complex pharmaceuticals.

Case Studies and Research Findings

Comparative Analysis of Related Compounds

Compound NameCAS NumberKey Features
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate5201202Contains a hydroxymethyl group instead of chloromethyl
Tert-butyl 4-morpholinecarboxylate1007-27-0Lacks the chloromethyl group; simpler structure
(S)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate1260589-87-4Enantiomeric form; differing stereochemistry

This table illustrates how variations in functional groups and stereochemistry can influence the biological activity of morpholine derivatives.

Future Directions

Further research is necessary to elucidate the specific mechanisms by which (R)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate exerts its biological effects. Investigating its interactions with cellular targets and conducting in vivo studies will provide more comprehensive insights into its therapeutic potential.

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